

An In-depth Technical Guide to 2-Keto Crizotinib

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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

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This technical guide provides a comprehensive overview of the chemical structure, metabolic generation, and biological activity of **2-Keto Crizotinib**, a primary metabolite of the anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

2-Keto Crizotinib, also known as PF-06260182, is the major active lactam metabolite of Crizotinib. The formation of **2-Keto Crizotinib** occurs through the oxidation of the piperidine ring of Crizotinib.

Chemical Formula: C21H20Cl2FN5O2

Molecular Weight: 464.32 g/mol

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--

OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=O)C4)C)N)CI)F)CI

Below is a table summarizing the key chemical identifiers for **2-Keto Crizotinib**.

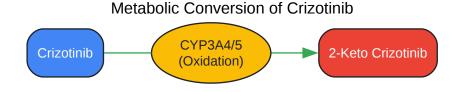


Identifier	Value	
IUPAC Name	3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5- [1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin- 2-amine	
CAS Number	1415558-82-5	
PubChem CID	Not available	
Other Names	PF-06260182, Crizotinib Lactam	

Metabolic Pathway of Crizotinib to 2-Keto Crizotinib

Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib, leading to the formation of its lactam metabolite, **2-Keto Crizotinib**.[1][2] This biotransformation is a crucial aspect of Crizotinib's pharmacokinetics.

The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in the following diagram.



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Metabolic pathway of Crizotinib to 2-Keto Crizotinib.

Experimental Protocols In Vitro Metabolism of Crizotinib to Generate 2-Keto Crizotinib



This protocol describes the in vitro generation of **2-Keto Crizotinib** from Crizotinib using human liver microsomes.

Materials:

- Crizotinib
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Incubator/shaking water bath (37°C)
- Centrifuge
- UPLC-MS/MS system

Procedure:

- Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the Crizotinib stock solution (final substrate concentration typically 1-10 μM).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.



- Centrifuge the mixture to precipitate the proteins.
- Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of 2-Keto
 Crizotinib.

Quantification of 2-Keto Crizotinib by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of **2-Keto Crizotinib** in a biological matrix such as plasma.[2][3][4][5][6][7][8][9]

Instrumentation:

• UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm \times 2.1 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient appropriate for the separation of Crizotinib and 2-Keto Crizotinib.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Crizotinib: m/z 450.1 → 260.2
 - 2-Keto Crizotinib: m/z 464.1 → [Product Ion] (To be determined by infusion of a standard).



 Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chromatographic and ionization properties.

Sample Preparation (Plasma):

- To 100 μL of plasma, add an internal standard.
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex and centrifuge to pellet the precipitated protein.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.

Data Analysis:

 Quantify the concentration of 2-Keto Crizotinib by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-Keto Crizotinib.

ALK and c-Met Kinase Activity Assays

The inhibitory activity of **2-Keto Crizotinib** on ALK and c-Met can be assessed using commercially available kinase assay kits or by developing in-house assays.

General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection assay):

Materials:

- Recombinant human ALK or c-Met kinase.
- A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
- ATP.
- Kinase assay buffer.



- 2-Keto Crizotinib (as the test inhibitor).
- A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
- White, opaque 96-well or 384-well plates.
- Luminometer.

Procedure:

- Prepare serial dilutions of 2-Keto Crizotinib.
- In the wells of the assay plate, add the kinase, substrate, and assay buffer.
- Add the diluted **2-Keto Crizotinib** or vehicle control to the respective wells.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a luminometer.
- Calculate the percentage of kinase inhibition for each concentration of 2-Keto Crizotinib and determine the IC₅₀ value.

The workflow for determining the inhibitory activity of **2-Keto Crizotinib** is illustrated below.



Preparation Prepare 2-Keto Crizotinib Prepare Kinase **Dilutions Reaction Mix** Assay Add Kinase, Substrate, Buffer, and Inhibitor to Plate Initiate Reaction with ATP Incubate at 30°C Detection & Analysis Add Luminescence **Detection Reagent** Read Luminescence Calculate IC50

Workflow for Kinase Inhibition Assay

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Workflow for determining the IC50 of 2-Keto Crizotinib.



Biological Activity and Signaling Pathways

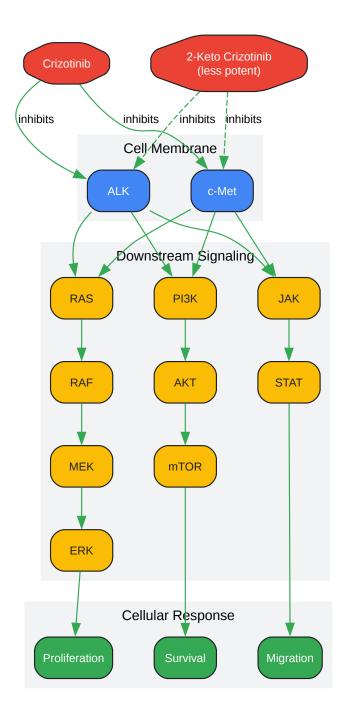
2-Keto Crizotinib is an active metabolite, but it is considerably less potent than its parent compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and migration. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[11]

The reduced potency of **2-Keto Crizotinib** suggests that it does not contribute significantly to the overall in vivo efficacy of Crizotinib.[12]

The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and its metabolite are shown in the following diagram.



ALK and c-Met Signaling Pathways



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Simplified ALK and c-Met signaling pathways and inhibition.



Quantitative Data Summary

The following table summarizes the available quantitative data for **2-Keto Crizotinib** in comparison to Crizotinib.

Parameter	Crizotinib	2-Keto Crizotinib (PF-06260182)	Reference
ALK Inhibition	Potent	Less Potent	[10]
c-Met Inhibition	Potent	Less Potent	[10]
Plasma Radioactivity (0-96h)	33%	10%	[12]
Excretion in Feces (unchanged)	~53% of dose	Not reported	[13]
Excretion in Urine (unchanged)	~2.3% of dose	Not reported	[13]

Conclusion

2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, formed through CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met, it is significantly less potent than the parent compound. The provided experimental protocols offer a framework for the in vitro generation, quantification, and biological evaluation of **2-Keto Crizotinib**, which are essential for further understanding its pharmacological profile and its contribution to the overall effects of Crizotinib therapy.

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